![molecular formula C21H19FN2OS2 B3017738 3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-97-9](/img/structure/B3017738.png)

3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

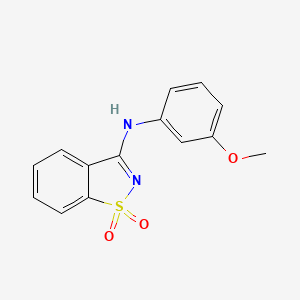

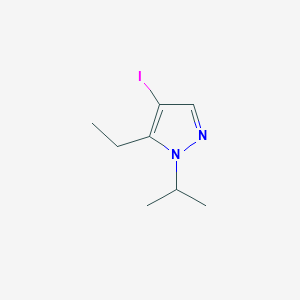

The compound "3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and a heterocyclic thienopyrimidinone core. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related thienopyrimidinone derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of thienopyrimidinone derivatives typically involves the cyclization of appropriately substituted precursors. For instance, the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding products with various substituents at the 3 and 6 positions of the pyrimidine ring . Similarly, the synthesis of 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl benzothieno[3,2:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones involves an aza-Wittig reaction as a key step . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the 3,5-dimethylphenyl and 3-fluorophenylmethylsulfanyl groups.

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives is confirmed using various spectroscopic techniques, including IR, 1H- and 13C-NMR, EI-MS, and elemental analyses. In some cases, the structure is further validated by single-crystal X-ray diffraction . These techniques would be essential for confirming the structure of "3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" after its synthesis.

Chemical Reactions Analysis

Thienopyrimidinone derivatives can undergo a variety of chemical reactions. For example, alkylation of 2-thiouracils with certain bromo compounds occurs exclusively at the sulfur atom, leading to derivatives with virus-inhibiting properties . Additionally, a domino reaction involving a pyrimidinyl-pyrazole derivative with heterocyclic CH acids results in the cleavage of the substrate and the formation of substituted pyrazoles and aniline . These reactions highlight the reactivity of the sulfur atom in the thienopyrimidinone ring and the potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives are influenced by their substituents. For instance, the introduction of a 4-methylthiophenyl moiety in thiazolodihydropyrimidinones has been shown to confer antibacterial and antifungal activities . Similarly, the presence of a phenylazo group in pyridopyrimidines has been associated with antibacterial activity . These studies suggest that the physical and chemical properties of "3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" could be tailored for specific biological activities through careful selection of substituents.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Studies

Bicyclic thiophene derivatives have been prepared and analyzed using NMR techniques to observe through-space H–F spin couplings over seven bonds, attributed to a through-space mechanism. Such studies are crucial for understanding the molecular structure and dynamics of complex organic compounds, including the mentioned chemical structure (Hirohashi, Inaba, & Yamamoto, 1975).

Antitumor Activity

Research on derivatives of thieno[3,2-d]pyrimidine has revealed potent anticancer activity against various human cancer cell lines. Novel synthetic pathways for these compounds have been explored, leading to the development of candidates with potential for anticancer drug development. Such findings underscore the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in oncology research (Hafez & El-Gazzar, 2017).

Synthetic Methodologies

The synthetic flexibility of thieno[3,2-d]pyrimidine derivatives has been demonstrated through various chemical reactions, offering pathways to a wide range of compounds with diverse biological activities. Such methodologies are crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents (Komissarova et al., 2020).

Anti-Inflammatory and Analgesic Agents

Pyrimidine heterocycles have been identified as key structures in the development of novel anti-inflammatory and analgesic agents. The synthesis of new derivatives has led to compounds with improved biological activities, highlighting the therapeutic potential of pyrimidine-based compounds in treating inflammation and pain (Muralidharan, James Raja, & Deepti, 2019).

properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2OS2/c1-13-8-14(2)10-17(9-13)24-20(25)19-18(6-7-26-19)23-21(24)27-12-15-4-3-5-16(22)11-15/h3-5,8-11H,6-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTGZLIOADZQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)

![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)

![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)

amino}acetamide](/img/structure/B3017668.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)

![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)